molecular formula C9H10N4O B13494002 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol

5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol

Cat. No.: B13494002
M. Wt: 190.20 g/mol
InChI Key: AMKOMAFCGSNUIZ-UHFFFAOYSA-N
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Description

5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is a compound that features both an amino group and a triazole ring attached to a phenol moiety. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and triazoles, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol typically involves the reaction of 5-amino-1,2,4-triazole with a phenol derivative under specific conditions. One common method involves the use of a coupling reaction where the triazole ring is introduced to the phenol moiety through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1,2,4-triazole: Shares the triazole ring but lacks the phenol moiety.

    2-Phenyl-1,2,4-triazole: Contains a phenyl group instead of a phenol group.

    1-Methyl-1h-1,2,4-triazole-5-amine: Similar structure but lacks the phenol group.

Uniqueness

5-Amino-2-(1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to its combination of an amino group, a triazole ring, and a phenol moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

5-amino-2-(2-methyl-1,2,4-triazol-3-yl)phenol

InChI

InChI=1S/C9H10N4O/c1-13-9(11-5-12-13)7-3-2-6(10)4-8(7)14/h2-5,14H,10H2,1H3

InChI Key

AMKOMAFCGSNUIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)C2=C(C=C(C=C2)N)O

Origin of Product

United States

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